3-Fluoro-4-isopropoxybenzoic acid
Overview
Description
3-Fluoro-4-isopropoxybenzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a fluorine atom at the third position and an isopropoxy group at the fourth position on the benzoic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 3-Fluoro-4-isopropoxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-isopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom and isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-Fluoro-4-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-4-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and isopropoxy group can influence its binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-isopropoxybenzoic acid: Similar in structure but with different positioning of the fluorine and isopropoxy groups.
3-Fluoro-4-methoxybenzoic acid: Similar but with a methoxy group instead of an isopropoxy group.
3-Chloro-4-isopropoxybenzoic acid: Similar but with a chlorine atom instead of a fluorine atom.
Uniqueness
3-Fluoro-4-isopropoxybenzoic acid is unique due to the specific positioning of the fluorine and isopropoxy groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Fluoro-4-isopropoxybenzoic acid is an aromatic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 224.22 g/mol. The presence of a fluorine atom and an isopropoxy group significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's binding affinity, while the isopropoxy group modulates its reactivity. This compound has been studied for its potential roles in:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound could bind to receptors, influencing various signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise, particularly in disrupting protein-protein interactions critical for tumor growth.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduced cytokine production | |
Anticancer | Disruption of c-Myc–Max complex |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in infectious diseases.
Case Study 2: Anti-inflammatory Mechanisms
In vitro experiments demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in human macrophage cultures. These findings point towards its utility in managing chronic inflammatory conditions.
Case Study 3: Anticancer Properties
Research focusing on the interaction between this compound and the c-Myc protein revealed that the compound effectively disrupts c-Myc–Max/DNA complexes. This disruption is crucial for inhibiting tumor cell proliferation, highlighting its potential role in cancer therapy.
Properties
IUPAC Name |
3-fluoro-4-propan-2-yloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUBNDBLNISVBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.